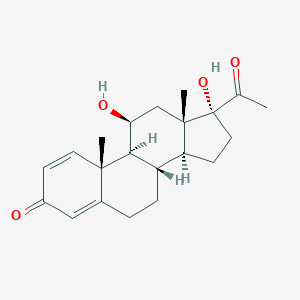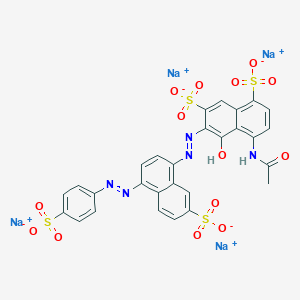
Tris(4-cyanophenyl)methanol
Übersicht
Beschreibung
Tris(4-cyanophenyl)methanol is a compound of interest due to its multifunctional properties, including its potential use as a protecting group for thiols in peptoid synthesis and its functionality in materials chemistry applications. The novel tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide, can be cleaved under mild conditions and functionalised via copper-catalysed cycloaddition reactions (Qiu et al., 2023).
Synthesis Analysis
The synthesis of tris(4-cyanophenyl)methanol involves innovative approaches, such as the use of a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) to prepare new ligands that form stable complexes catalyzing Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Molecular Structure Analysis
Crystallographic analysis reveals that tris(4-cyanophenyl)methanol derivatives form stable salts with acids, showing the significant role of hydrogen bonding and anion influences on the structure (Zhang et al., 2015). Another study on tris(2-(dimethylamino)phenyl)methanol illustrates the crucial role of hydrogen bonding in conformational changes of molecules (Niu et al., 2015).
Chemical Reactions and Properties
Tris(4-cyanophenyl)methanol is part of the synthesis of highly active catalysts for CuAAC reactions, demonstrating its role in facilitating low catalyst loadings and compatibility with various functional groups (Etayo et al., 2016). Additionally, its derivatives exhibit strong fluorescence in solution, nano/microcrystals, and solid states, underlining its potential in materials science (Patra et al., 2007).
Physical Properties Analysis
The physical properties of tris(4-cyanophenyl)methanol derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of hydrogen bonds, as shown in structural analyses (Collins et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form complexes, are highlighted in the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its reactions with copper(II) nitrate, showcasing its utility in creating biomimetic structures with potential applications in catalysis and materials chemistry (Higgs et al., 1997).
Wissenschaftliche Forschungsanwendungen
Tris(4-azidophenyl)methanol serves as a multifunctional thiol protecting group useful in peptoid synthesis and materials chemistry applications (Qiu et al., 2023).
An improved synthesis of (4-ethenylphenyl)diphenyl methanol aids in the preparation of trityl functionalized polystyrene resin with tetrahydrofuran cross-linker, providing a suitable support for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).
Tris (tris(hydroxymethyl)aminomethane) enhances the colloidal stability of hydroxyapatite nanoparticles, leading to faster electrophoretic deposition and improved corrosion resistance in coatings (Farrokhi-Rad, 2016).
Tris(4-bromophenyl)amine is effective in the indirect oxidation of amines, converting benzyl amines to Schiff bases with high yield, depending on the electrolysis conditions (Pletcher & Zappi, 1989).
Tris(2-(dimethylamino)phenyl)methanol salt derivatives involve an organic cation constructed by three zwitterionic hydrogen bonds, with anions playing a significant role in the hydrogen-bond structure (Zhang et al., 2015).
(4-Methoxyphenyl)diphenylmethanol and tris(2-methoxyphenyl)methanol form a unique tetramer with a distinctive hydrogen bond pattern, indicating unique properties (Patterson, Glidewell, & Ferguson, 1998).
Immobilized tris(triazolyl)methanol-Cu(I) complexes on Merrifield resins serve as highly active, recyclable catalysts for CuAAC reactions in both aqueous and organic media (Ozkal et al., 2012).
Tris(2-(dimethylamino)phenyl)methanol plays a crucial role in both intra- and inter-conformational conversions of molecules, involving helical changes and one-ring flip processes (Niu et al., 2015).
Safety And Hazards
When handling Tris(4-cyanophenyl)methanol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .
Zukünftige Richtungen
Tris(4-cyanophenyl)methanol has potential applications in various fields, including organic and bioorganic chemistry, material science, and supramolecular chemistry . Its ability to act as a protecting group for thiols in peptoid synthesis and to be functionalized via copper-catalyzed cycloaddition reactions opens up new opportunities for materials chemistry applications .
Eigenschaften
IUPAC Name |
4-[bis(4-cyanophenyl)-hydroxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O/c23-13-16-1-7-19(8-2-16)22(26,20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKKUWZSWVEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-cyanophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)


